![molecular formula C18H19N3O2 B2465250 7-异丁基-2-甲基-3-苯基吡唑并[1,5-a]嘧啶-5-羧酸 CAS No. 1401319-35-4](/img/structure/B2465250.png)
7-异丁基-2-甲基-3-苯基吡唑并[1,5-a]嘧啶-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound with a complex structure that includes a pyrazolo[1,5-a]pyrimidine core
科学研究应用
7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is the quorum sensing (QS) pathways . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.
Mode of Action
As a potent inhibitor of QS pathways , this compound likely interacts with key proteins or receptors involved in these pathways, disrupting their normal function
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques.
化学反应分析
Types of Reactions
7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
- 3-Iodo-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds
属性
IUPAC Name |
2-methyl-7-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11(2)9-14-10-15(18(22)23)19-17-16(12(3)20-21(14)17)13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSGKNISOMJICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(=O)O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2465167.png)
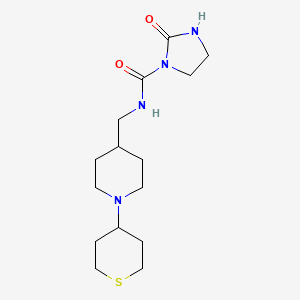
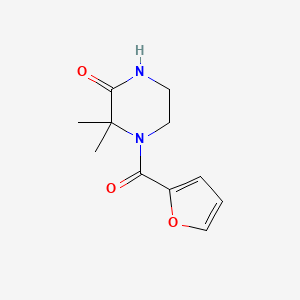
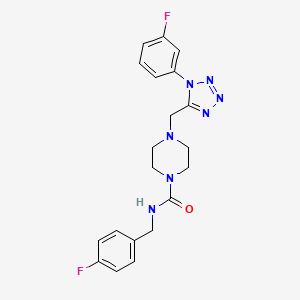
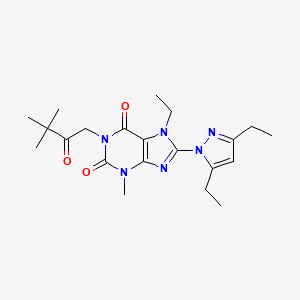
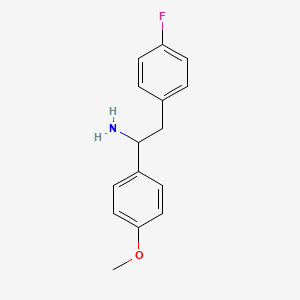
![4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(2,6-difluorophenyl)methyl]benzamide](/img/structure/B2465176.png)
![2-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2465179.png)
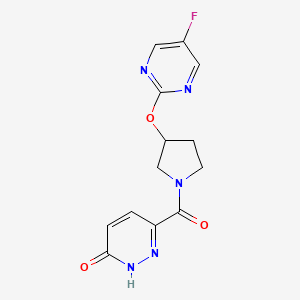

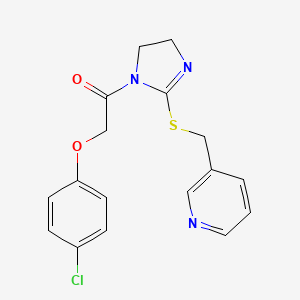
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2465184.png)
![N-(3,4-dichlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B2465187.png)
![2-(propan-2-yl)-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2465189.png)
